1-(4-ethoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
The compound is a derivative of imidazolidinone, which is a class of 5-membered ring heterocycles structurally related to imidazolidine . Imidazolidinones feature a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions .
Molecular Structure Analysis
The compound contains an imidazolidinone ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . It also has a benzimidazole group attached to it, which is a fused aromatic ring of benzene and imidazole.Chemical Reactions Analysis
Imidazolidinone catalysts work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO .Scientific Research Applications
Synthesis and Structural Characterization
Complex Formation and Coordination : Studies have synthesized compounds with structural motifs similar to the query compound, exploring their complex formation and coordination behaviors with metals such as nickel. These findings contribute to the understanding of how such compounds interact in complex systems, potentially informing catalyst design and metal-organic frameworks (MOFs) (Bermejo et al., 2000).
Novel Syntheses Approaches : Research into the synthesis of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines from related precursors has been documented, highlighting innovative approaches to generating complex heterocyclic structures. These syntheses provide valuable methodologies for constructing similar compounds for various applications, including pharmaceuticals and materials science (Katritzky et al., 2000).
Photophysical Properties and Materials Application
- Luminescent Materials : The development of compounds with significant Stokes shifts and their potential use in luminescent materials have been investigated. Such studies indicate the applicability of structurally related compounds in organic light-emitting diodes (OLEDs) and other photonic devices, leveraging the unique photophysical properties of these heterocycles (Volpi et al., 2017).
Molecular Interactions and Chemical Reactivity
- Reactivity and Functionalization : Research has also focused on the reactivity of similar compounds toward various reagents, providing insights into their functionalization and the synthesis of novel derivatives. Such studies are crucial for expanding the utility of these compounds in synthesizing new materials, drugs, and sensors (Mohareb et al., 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-4-28-19-11-9-18(10-12-19)25-15-17(13-22(25)27)23-24-20-7-5-6-8-21(20)26(23)14-16(2)3/h5-12,17H,2,4,13-15H2,1,3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYULLFRAVQRMSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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